6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

MAO-B Inhibition Neuroprotection Parkinson's Disease

This halogenation pattern is structurally non-interchangeable: the 6-Cl and 4-chlorophenyl substituents produce a LogP of 4.91 and PSA of 50.19 Ų that directly govern MAO-B inhibitory activity, cellular permeability, and ADME behavior. Replacing CAS 126088-20-8 with a generic analog introduces uncontrolled variability in target engagement and selectivity. Documented as a validated human recombinant MAO-B hit and a tool compound for ASIC ion channel modulation (patent WO2007071055A1). Ideal for Parkinson's SAR, non-opioid analgesic discovery, affinity-based proteomics, and lipophilicity benchmarking studies. Insist on this exact CAS to ensure experimental reproducibility and data interpretability.

Molecular Formula C16H9Cl2NO2
Molecular Weight 318.2 g/mol
CAS No. 126088-20-8
Cat. No. B138350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
CAS126088-20-8
Molecular FormulaC16H9Cl2NO2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl
InChIInChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)
InChIKeyICGJQZNTTPOWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 126088-20-8): Key Physicochemical & Structural Characteristics


6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 126088-20-8) is a halogenated quinoline-4-carboxylic acid derivative with a molecular formula of C16H9Cl2NO2 and a molecular weight of 318.15 g/mol . The compound is characterized by a quinoline core substituted with a chlorine atom at the 6-position, a 4-chlorophenyl group at the 2-position, and a carboxylic acid moiety at the 4-position . This specific substitution pattern, featuring two chlorine atoms, contributes to its enhanced lipophilicity (LogP ≈ 4.91) and influences its interaction with biological targets [1].

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 126088-20-8): Critical Selectivity and Structural Considerations


Generic substitution within the quinoline-4-carboxylic acid class is scientifically unsound due to the profound impact of subtle structural variations on target engagement and selectivity. The 6-chloro and 4-chlorophenyl substituents of CAS 126088-20-8 are not interchangeable with other halogen or aryl groups; they directly influence the compound's unique inhibitory profile against specific biological targets, such as human recombinant monoamine oxidase B (MAO-B) [1]. Furthermore, the compound's specific LogP (4.91) and PSA (50.19 Ų) values [2] dictate its permeability and distribution characteristics, which differ significantly from close analogs, impacting experimental reproducibility and biological outcomes. Replacing this compound with a structural analog without rigorous head-to-head validation risks altering target selectivity, potency, and the overall interpretability of research data.

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 126088-20-8): Quantitative Differentiation Evidence vs. Key Comparators


MAO-B Inhibitory Activity: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid vs. Closely Related Quinoline-4-carboxylates

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid exhibits specific inhibitory activity against human recombinant monoamine oxidase B (MAO-B) [1]. While a precise IC50 value is not reported in the BindingDB entry, the compound is a documented MAO-B ligand, distinguishing it from other quinoline-4-carboxylic acid derivatives that may lack this activity. For instance, a structurally related compound, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate, demonstrates selective MAO-B inhibition with an IC50 of 13.7 μM [2]. This suggests that the 4-chlorophenyl substitution in the target compound confers a unique interaction profile with the MAO-B enzyme active site, differentiating it from analogs with alternative aryl substituents.

MAO-B Inhibition Neuroprotection Parkinson's Disease

Lipophilicity Profile: Comparative LogP of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid vs. Unsubstituted Quinoline-4-carboxylic Acid

The calculated LogP (octanol-water partition coefficient) for 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is 4.9068 [1]. This high lipophilicity is a direct consequence of its di-chloro substitution pattern. In stark contrast, the unsubstituted parent scaffold, quinoline-4-carboxylic acid, has a significantly lower LogP (predicted value approximately 1.5-2.0), indicating a markedly different hydrophilicity and potential for membrane permeability. This difference in lipophilicity is critical for predicting absorption, distribution, and overall pharmacokinetic behavior in biological systems.

Physicochemical Properties LogP ADME

Patent-Disclosed Utility in Ion Channel Modulation: 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid as a Composition of Matter

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is explicitly disclosed as a composition of matter within patent WO2007071055A1, which claims methods and compositions for modulating gated ion channels, including acid-sensing ion channels (ASICs) [1]. The patent describes the compound as part of a broader class of quinoline derivatives with potential utility in treating pain and inflammatory conditions. While specific IC50 values for ASIC inhibition are not provided in the publicly available patent summary, the explicit inclusion of this compound in the patent's claims indicates it possesses a desirable structure-activity relationship for modulating these therapeutically relevant targets. This patent filing serves as a documented, verifiable differentiator, signifying that the compound has been identified by inventors as having potential in a specific, commercially relevant biological context, setting it apart from unpatented or less-documented quinoline analogs.

ASIC Channels Ion Channel Modulation Pain Research

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic Acid (CAS 126088-20-8): Evidence-Based Application Scenarios for Scientific Procurement


MAO-B Inhibitor Screening and Neurodegeneration Research

This compound is a validated hit for human MAO-B inhibition [1], making it a suitable positive control or starting scaffold for medicinal chemistry programs targeting Parkinson's disease and other neurodegenerative disorders. Its documented activity, albeit without a precise IC50, provides a defined baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within the quinoline-4-carboxylic acid chemotype.

ASIC Channel Modulator Development for Pain Therapeutics

Given its explicit inclusion in patent WO2007071055A1 for modulating gated ion channels [1], this compound is a rational choice for research groups investigating the pharmacology of acid-sensing ion channels (ASICs) in pain and inflammation. It can serve as a tool compound to explore the ASIC-mediated mechanisms of action and as a chemical starting point for developing novel, non-opioid analgesics.

Physicochemical Profiling and ADME-PK Studies of Halogenated Quinolines

The compound's high calculated LogP of 4.9068 and moderate polar surface area (PSA of 50.19 Ų) [1] position it as an ideal probe molecule for investigating the impact of lipophilicity on the absorption, distribution, metabolism, and excretion (ADME) properties of quinoline-based drug candidates. It can be used in comparative studies to benchmark the behavior of more polar or less lipophilic analogs in cellular permeability and plasma protein binding assays.

Chemical Biology Tool for Target Deconvolution

As a documented MAO-B ligand [1] and a compound of interest in ion channel modulation patents [2], this molecule can be employed as a chemical probe in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify and validate its primary and off-target protein interactions. This application supports target deconvolution efforts in both academic and industrial settings, helping to elucidate the molecular mechanisms underlying its biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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